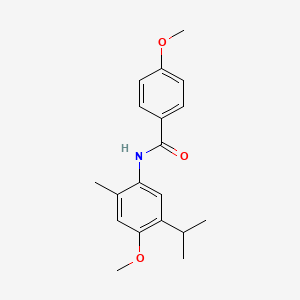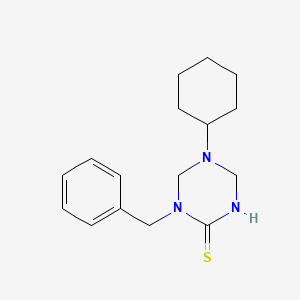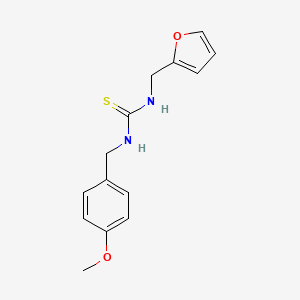![molecular formula C20H17BrN2O B5857993 N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5857993.png)
N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide, also known as BENA, is a hydrazone compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects through the induction of apoptosis in cancer cells. Additionally, this compound has been reported to exhibit potent anti-oxidant activity, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits potent anti-inflammatory activity, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been reported to exhibit potent anti-oxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
实验室实验的优点和局限性
N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide has several advantages and limitations for laboratory experiments. One of the main advantages is its high selectivity and sensitivity towards metal ions, which makes it an ideal fluorescent probe for the detection of metal ions. Additionally, this compound exhibits potent cytotoxic activity against cancer cell lines, which makes it a promising candidate for the development of anti-cancer agents. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its applications in certain experiments.
未来方向
There are several future directions for the study of N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide. One of the main directions is the further investigation of its anti-cancer properties and its potential use as an anti-cancer agent. Additionally, the development of new synthesis methods for this compound may lead to improved yields and purity. Furthermore, the development of new fluorescent probes based on the structure of this compound may lead to the discovery of new metal ion sensors.
合成方法
The synthesis of N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide has been reported through various methods. One of the most common methods involves the reaction of 2-acetylnaphthalene with hydrazine hydrate in the presence of acetic acid to form 2-(1-naphthyl)acetohydrazide. The resulting compound is then reacted with 4-bromobenzaldehyde in the presence of ethanol to form this compound. This method has been reported to yield the compound in good yield and purity.
科学研究应用
N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide has been extensively studied for its potential applications in scientific research. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. This compound has been reported to exhibit high selectivity and sensitivity towards various metal ions, including Fe3+, Cu2+, and Hg2+. Additionally, this compound has been studied for its potential use as an anti-cancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
属性
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O/c1-14(15-9-11-18(21)12-10-15)22-23-20(24)13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13H2,1H3,(H,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSGNQMEIJZOIJ-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)

![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)

![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)
![N-(4-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5857965.png)
![2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide](/img/structure/B5857975.png)

